Benzofuran-2-YL-[4-(4-fluoro-phenyl)-piperazin-1-YL]-acetic acid Benzofuran-2-YL-[4-(4-fluoro-phenyl)-piperazin-1-YL]-acetic acid
Brand Name: Vulcanchem
CAS No.: 885276-82-4
VCID: VC3262576
InChI: InChI=1S/C20H19FN2O3/c21-15-5-7-16(8-6-15)22-9-11-23(12-10-22)19(20(24)25)18-13-14-3-1-2-4-17(14)26-18/h1-8,13,19H,9-12H2,(H,24,25)
SMILES: C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC4=CC=CC=C4O3)C(=O)O
Molecular Formula: C20H19FN2O3
Molecular Weight: 354.4 g/mol

Benzofuran-2-YL-[4-(4-fluoro-phenyl)-piperazin-1-YL]-acetic acid

CAS No.: 885276-82-4

Cat. No.: VC3262576

Molecular Formula: C20H19FN2O3

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

Benzofuran-2-YL-[4-(4-fluoro-phenyl)-piperazin-1-YL]-acetic acid - 885276-82-4

Specification

CAS No. 885276-82-4
Molecular Formula C20H19FN2O3
Molecular Weight 354.4 g/mol
IUPAC Name 2-(1-benzofuran-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetic acid
Standard InChI InChI=1S/C20H19FN2O3/c21-15-5-7-16(8-6-15)22-9-11-23(12-10-22)19(20(24)25)18-13-14-3-1-2-4-17(14)26-18/h1-8,13,19H,9-12H2,(H,24,25)
Standard InChI Key RUBLTVUFSJSVDV-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC4=CC=CC=C4O3)C(=O)O
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC4=CC=CC=C4O3)C(=O)O

Introduction

Chemical Identity and Properties

Basic Chemical Information

Benzofuran-2-YL-[4-(4-fluoro-phenyl)-piperazin-1-YL]-acetic acid is identified by the CAS number 885276-82-4 and represents a specialized compound with multiple functional groups. The compound is characterized by the following properties:

PropertyValue
Chemical FormulaC20H19FN2O3
Molecular Weight354.37 g/mol
CAS Number885276-82-4
MDL NumberMFCD04115201

The compound is also known by alternative chemical names, including:

  • 1-Piperazineacetic acid, α-2-benzofuranyl-4-(4-fluorophenyl)-

  • 2-(1-Benzofuran-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetic acid

Structural Composition

The molecular structure of Benzofuran-2-YL-[4-(4-fluoro-phenyl)-piperazin-1-YL]-acetic acid consists of four primary structural components:

  • A benzofuran ring system (a benzene ring fused to a furan ring)

  • A piperazine ring (a six-membered heterocyclic ring containing two nitrogen atoms)

  • A 4-fluorophenyl group (a benzene ring with a fluorine substituent at the para position)

  • An acetic acid moiety (a carboxylic acid functional group)

This structural arrangement creates a molecule with multiple potential interaction sites that could be responsible for its biological activity and pharmaceutical applications .

Structural Relationships and Similar Compounds

Structurally Related Compounds

Understanding the properties and potential applications of Benzofuran-2-YL-[4-(4-fluoro-phenyl)-piperazin-1-YL]-acetic acid can be enhanced by examining structurally similar compounds. A particularly relevant analog is BENZOFURAN-2-YL-[4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL]-ACETIC ACID (CAS: 885277-00-9), which differs only in the halogen substituent on the phenyl ring (chlorine instead of fluorine). This chloro-substituted analog has a molecular formula of C20H19ClN2O3 and a molecular weight of 370.83 g/mol .

The predicted physical properties of the chloro-analog provide insight into what might be expected for our target compound:

PropertyPredicted Value for Chloro-Analog
Boiling Point539.4±50.0 °C
Density1.364±0.06 g/cm³
pKa7.17±0.10

Given the structural similarity, Benzofuran-2-YL-[4-(4-fluoro-phenyl)-piperazin-1-YL]-acetic acid likely exhibits comparable physical properties, with minor variations due to the different electronic and steric properties of fluorine compared to chlorine .

Related Functional Analogs

Another structurally related compound is 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzoxazol-2-yl)acetamide (CID: 71601551). Although this compound contains a different heterocyclic system and an amide linkage rather than a carboxylic acid group, it shares the critical 4-(4-fluorophenyl)piperazin-1-yl structural component with our target compound. This common structural element suggests that both compounds might exhibit similar binding interactions with potential biological targets .

The molecular formula of this related compound is C19H23FN4O2, with a molecular weight of 358.4 g/mol. The persistent presence of the 4-(4-fluorophenyl)piperazin-1-yl moiety across different compounds indicates its potential importance in mediating biological activity .

Research Status and Future Directions

Current Research Landscape

Based on the available search results, research specifically focused on Benzofuran-2-YL-[4-(4-fluoro-phenyl)-piperazin-1-YL]-acetic acid appears to be limited. The compound is primarily documented in chemical databases and supplier catalogs, with limited information regarding specific biological activities or applications .

Future Research Opportunities

Several promising research directions for Benzofuran-2-YL-[4-(4-fluoro-phenyl)-piperazin-1-YL]-acetic acid include:

  • Comprehensive biological screening to identify specific targets and activities, with a particular focus on carbonic anhydrase isoforms and other enzymes.

  • Structure-activity relationship studies through the synthesis and testing of derivatives with modifications at various positions of the molecular scaffold.

  • X-ray crystallography or computational modeling studies to understand the binding modes of the compound with potential biological targets.

  • Investigation of potential synergistic effects when combined with other therapeutic agents, particularly in the context of cancer treatment and neurological disorders.

  • Development of improved and scalable synthesis methods to enhance the compound's availability for research and potential applications.

These research directions could significantly advance our understanding of the compound's properties and potential applications in medicinal chemistry and drug development.

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